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4-(4-(Tert-butyl)phenyl)butan-2-one

Catalog No.
S14130819
CAS No.
M.F
C14H20O
M. Wt
204.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-(Tert-butyl)phenyl)butan-2-one

Product Name

4-(4-(Tert-butyl)phenyl)butan-2-one

IUPAC Name

4-(4-tert-butylphenyl)butan-2-one

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

InChI

InChI=1S/C14H20O/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h7-10H,5-6H2,1-4H3

InChI Key

QWNKGUFEJXENIX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CC=C(C=C1)C(C)(C)C

4-(4-(Tert-butyl)phenyl)butan-2-one, also known as 4-(4-tert-butylphenyl)butan-2-one, is an organic compound characterized by its ketone functional group and a tert-butyl substituent on a phenyl ring. Its molecular formula is C16H22O, and it features a butan-2-one backbone, making it a member of the ketone family. The presence of the bulky tert-butyl group enhances its hydrophobic properties, influencing its chemical reactivity and biological interactions.

Typical of ketones, including:

  • Nucleophilic Addition: The carbonyl carbon in the ketone can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
  • Aldol Condensation: Under basic conditions, 4-(4-(Tert-butyl)phenyl)butan-2-one can participate in aldol reactions to form β-hydroxy ketones.
  • Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

These reactions are essential for synthesizing derivatives that may exhibit different biological activities or physical properties.

Several methods have been reported for synthesizing 4-(4-(Tert-butyl)phenyl)butan-2-one:

  • Friedel-Crafts Alkylation: This method involves the reaction of phenol with 4-hydroxybutan-2-one in the presence of strong acids such as hydrogen fluoride or concentrated sulfuric acid. The reaction conditions typically require temperatures ranging from ambient to elevated levels (up to 150 °C), yielding good results in terms of purity and yield .
  • Catalytic Methods: Utilizing modified zeolites or other catalysts has been explored to enhance yields and reduce by-products during synthesis. These methods often involve careful control of reaction conditions to optimize product formation while minimizing waste .
  • Direct Synthesis from Precursors: In some cases, starting materials such as tert-butylbenzene can be directly converted into the desired compound through a series of reactions involving oxidation and subsequent functionalization .

4-(4-(Tert-butyl)phenyl)butan-2-one finds applications in various fields:

  • Fragrance Industry: Due to its pleasant odor profile, it is utilized as a fragrance component in perfumes and cosmetics.
  • Pharmaceuticals: Potential use as an intermediate in the synthesis of pharmaceutical compounds due to its unique structural features.
  • Polymer Chemistry: It may serve as an additive or modifier in polymer formulations, enhancing material properties such as stability and durability.

Interaction studies focusing on 4-(4-(Tert-butyl)phenyl)butan-2-one reveal that it can interact with biological macromolecules. The ketone group allows for hydrogen bonding and hydrophobic interactions with proteins or nucleic acids, which could influence its biological activity. Specific studies are needed to detail these interactions further and assess their implications for drug design or toxicity.

Several similar compounds exhibit structural similarities to 4-(4-(Tert-butyl)phenyl)butan-2-one. These include:

  • 1,3-Bis(4-(tert-butyl)phenyl)propan-2-one
    • Structure: Contains two tert-butyl phenyl groups attached to a propanone backbone.
    • Unique Feature: Greater steric hindrance due to two bulky groups.
  • 3-tert-butyl-4-phenylbutan-2-one
    • Structure: Similar but lacks the additional tert-butyl group on the phenyl ring.
    • Unique Feature: Potentially different reactivity due to reduced steric bulk.
  • 4-(4-hydroxyphenyl)-butan-2-one
    • Structure: Contains a hydroxyl group instead of a tert-butyl group.
    • Unique Feature: Increased polarity may influence solubility and biological activity.

Comparison Table

Compound NameStructural FeaturesUnique Characteristics
4-(4-(Tert-butyl)phenyl)butan-2-oneKetone with tert-butyl substituentEnhanced hydrophobicity
1,3-Bis(4-(tert-butyl)phenyl)propan-2-oneTwo tert-butyl groupsGreater steric hindrance
3-tert-butyl-4-phenylbutan-2-oneSingle tert-butyl groupDifferent reactivity due to less steric bulk
4-(4-hydroxyphenyl)-butan-2-oneHydroxyl group instead of tert-butylIncreased polarity affecting solubility

XLogP3

3.5

Hydrogen Bond Acceptor Count

1

Exact Mass

204.151415257 g/mol

Monoisotopic Mass

204.151415257 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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